2-Aminopyridine-3-thiol
Overview
Description
2-Aminopyridine-3-thiol is a heterocyclic organic compound that features both an amino group and a thiol group attached to a pyridine ring
Mechanism of Action
Target of Action
2-Aminopyridine-3-thiol is a low molecular weight molecule known for the synthesis of diverse biological molecules . It is used as a pharmacophore against various biological targets . .
Mode of Action
Aminopyridines, in general, are known to interact with their targets and cause changes at the molecular level .
Biochemical Pathways
It is known that aminopyridines can affect various biochemical pathways due to their interaction with different biological targets .
Pharmacokinetics
Monoaminopyridines, a class of chemicals to which this compound belongs, are known to be readily absorbed through the skin and the gastrointestinal tract, and are widely distributed in the body, including the brain .
Result of Action
It is known that aminopyridines can have various effects at the molecular and cellular level due to their interaction with different biological targets .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its production and use as an intermediate for antihistamines and other pharmaceuticals may result in its release to the environment through various waste streams . .
Biochemical Analysis
Biochemical Properties
2-Aminopyridine-3-thiol plays a significant role in biochemical reactions . It is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets, and this compound can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves various interactions at the molecular level. It is known to bind with biomolecules and can cause changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a simple design, which can be used to produce single products with minimum side reactions
Dosage Effects in Animal Models
It is known that the compound is acutely toxic, and part of this toxic response may be due to its ability to block K+ channels causing, among other effects, convulsions or seizures .
Metabolic Pathways
It is known that the compound is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules .
Transport and Distribution
It is known that the compound is readily absorbed through the skin and the gastrointestinal tract, and is widely distributed in the body, including the brain .
Subcellular Localization
It is known that the compound can easily pass through the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3-thiol typically involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate. This reaction is carried out in an ethanol medium at room temperature, with zinc oxide nanoparticles acting as a catalyst . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups in precursor compounds can be reduced to amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Aminopyridine-3-thiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Aminopyridine: Lacks the thiol group, making it less versatile in certain chemical reactions.
2-Aminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and biological activities.
4-Aminopyridine: The amino group is positioned differently, affecting its reactivity and applications.
Properties
IUPAC Name |
2-aminopyridine-3-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWQAXGDFYIFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552381 | |
Record name | 2-Aminopyridine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110402-20-5 | |
Record name | 2-Aminopyridine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-Aminopyridine-3-thiol highlighted in the research papers?
A1: The research primarily focuses on utilizing this compound as a building block for synthesizing novel phenothiazine derivatives. [, , , ] These derivatives possess various properties, making them potentially suitable for applications like vat dyes in the textile industry and antioxidants in the petroleum industry. [, ]
Q2: How is this compound typically reacted to form these phenothiazine derivatives?
A2: The research describes a common reaction scheme where this compound reacts with 2,3-dichloro-1,4-naphthoquinone. [, , ] This reaction, often carried out under alkaline conditions, leads to the formation of a key intermediate, 6-chloro-11-azabenzo[a]phenothiazine-5-one. [, ] Further modifications and reactions of this intermediate with various reagents lead to a diverse range of phenothiazine derivatives. [, ]
Q3: Can you provide an example of how the structure of the final phenothiazine derivative can be modified using this compound?
A3: One study [] employed a palladium catalyst system to facilitate the coupling of 6-chloro-11-azabenzo[a]phenothiazine-5-one (synthesized using this compound) with different arylphenylboronic acids. This reaction allows for the introduction of various aryl groups at the 6-position of the phenothiazine ring, leading to derivatives with potentially different properties.
Q4: Are there other applications of this compound in chemical synthesis, besides phenothiazine derivatives?
A4: Yes, one study [] describes the use of this compound in synthesizing novel Co(II), Ni(II), Cu(II), and Zn(II) complexes. In this case, this compound reacts with 4-oxo-4H-chromene-3-carbaldehyde to form a Schiff base ligand. This ligand then coordinates with the metal ions, forming complexes that were studied for their potential antitumor, antioxidant, and antimicrobial properties.
Q5: What analytical techniques were used to characterize the compounds synthesized using this compound?
A5: The synthesized compounds were characterized using various spectroscopic and analytical techniques. These include: * Spectroscopy: IR, 1H NMR, UV–vis, ESR, and MS [, ]* Other analytical methods: Molar conductance measurements, magnetic susceptibility measurements, X-ray diffraction, and Scanning Electron Microscopy (SEM). []
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